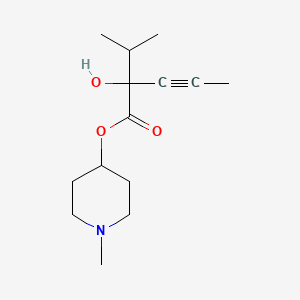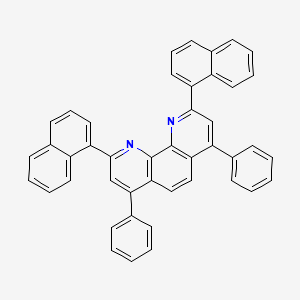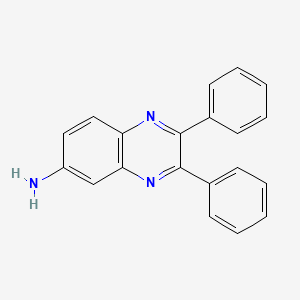
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 2-(p-chlorophenoxy)ethyl group and an o-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with the 2-(p-chlorophenoxy)ethyl group: This step involves the reaction of the piperazine ring with 2-(p-chlorophenoxy)ethyl chloride in the presence of a base such as sodium hydroxide.
Substitution with the o-chlorophenyl group: The final step involves the reaction of the intermediate product with o-chlorobenzyl chloride under similar basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- can be compared with other similar compounds such as:
- Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(p-chlorophenyl)-
- Piperazine, 1-(2-(o-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- Piperazine, 1-(2-(m-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
Uniqueness:
- The specific substitution pattern of the 2-(p-chlorophenoxy)ethyl and o-chlorophenyl groups in Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- imparts unique chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics.
Eigenschaften
CAS-Nummer |
2032-52-2 |
|---|---|
Molekularformel |
C18H20Cl2N2O |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenoxy)ethyl]-4-(2-chlorophenyl)piperazine |
InChI |
InChI=1S/C18H20Cl2N2O/c19-15-5-7-16(8-6-15)23-14-13-21-9-11-22(12-10-21)18-4-2-1-3-17(18)20/h1-8H,9-14H2 |
InChI-Schlüssel |
QBTORRHCOVUJKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















